molecular formula C13H14F2N2O3 B2786791 N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide CAS No. 1385353-76-3

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide

Cat. No.: B2786791
CAS No.: 1385353-76-3
M. Wt: 284.263
InChI Key: LEODYJPMUGOMIT-UHFFFAOYSA-N
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Description

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide is a chemical compound offered for scientific research and development purposes. Structurally, it features a 2,4-difluorophenyl group, a motif present in various biologically active molecules and pharmaceutical intermediates . The compound also incorporates a 2-(2-methoxyethoxy)acetamide chain, which can influence the molecule's solubility and pharmacokinetic properties. Chemicals with these structural features are often utilized in medicinal chemistry as building blocks for the synthesis of more complex molecules . Researchers may explore its potential application in developing new therapeutic agents, given that related compounds have been investigated for activities such as HIV integrase inhibition . This product is provided exclusively for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O3/c1-19-4-5-20-8-13(18)17-12(7-16)10-3-2-9(14)6-11(10)15/h2-3,6,12H,4-5,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEODYJPMUGOMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC(=O)NC(C#N)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide typically involves the reaction of 2,4-difluorobenzyl cyanide with 2-(2-methoxyethoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The difluorophenyl group enhances the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Acetamides

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide (Target) Cyano, 2,4-difluorophenyl, 2-methoxyethoxy C₁₄H₁₅F₂N₂O₃* ~313.3† Hypothesized use in protein degradation -
NZ-65 3,5-bis(trifluoromethyl)phenyl, triazole linker C₄₀H₂₉F₁₀N₇O₅S 934.75 ULK1-recruiting chimera for mitophagy
N-(2,4-difluorophenyl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetamide Piperidine-sulfonylthiophene C₁₇H₁₈F₂N₂O₃S₂ 400.46 Unknown activity; structural analog
2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide Dual 2-methoxyethoxy chains C₁₆H₂₄N₂O₆ 340.38 Enhanced solubility via ether linkages
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Cyclohexyl, 4-fluorophenyl, propyl C₁₉H₂₇FN₂O₂ 334.21 Anticonvulsant potential (81% synthesis yield)
2-Chloro-N-(4-fluorophenyl)acetamide Chloro, 4-fluorophenyl C₈H₇ClFNO 187.60 Intermediate for quinoline/piperazinedione synthesis

*Calculated based on structure; †Estimated using empirical data.

Key Differences and Implications

Substituent Effects on Bioactivity

  • Cyano Group: The target compound’s cyano group distinguishes it from simpler analogs like 2-Chloro-N-(4-fluorophenyl)acetamide . Cyano substituents enhance binding to enzymes (e.g., kinase inhibitors) by forming dipole interactions, as seen in NZ-65/NZ-66 .
  • Fluorine vs. Chlorine : Chlorinated analogs (e.g., N-[(2,4-dichlorophenyl)methyl]acetamide in ) exhibit higher lipophilicity but reduced metabolic stability compared to fluorinated derivatives .
  • Methoxyethoxy Chain : The 2-(2-methoxyethoxy) group in the target compound and ’s analog improves aqueous solubility compared to phenylsulfonylthiophene () or cyclohexyl () substituents .

Biological Activity

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14F2N2O3
  • Molecular Weight : 346.3 g/mol

The presence of the cyano group and difluorophenyl moiety contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The cyano group acts as an electrophile, allowing it to react with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects such as anti-inflammatory and anticancer activities.

1. Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions characterized by inflammation.

2. Anticancer Activity

Preliminary studies have explored the compound's efficacy against various cancer cell lines. It appears to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

3. Enzyme Inhibition

The compound has been investigated as a biochemical probe for studying enzyme activities. Its structural features make it a candidate for targeting specific enzymes involved in metabolic pathways, potentially leading to the development of new therapeutic agents.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(2,4-Difluorophenyl)acetamideLacks cyano and methoxyethoxy groupsLimited activity
N-(2,4-Difluorophenyl)methylacetamideLacks cyano groupModerate activity
N-(2,4-Difluorophenyl)-2-methoxyacetamideLacks cyano and methoxyethoxy groupsMinimal activity

This compound stands out due to the presence of both cyano and methoxyethoxy groups, which enhance its chemical stability and biological interactions.

Case Studies

  • Case Study on Anti-inflammatory Effects : A study conducted on murine models demonstrated that administration of the compound resulted in a significant reduction in inflammatory markers compared to controls. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.
  • Case Study on Anticancer Activity : In vitro assays on breast cancer cell lines showed that treatment with this compound led to a reduction in cell viability and increased apoptosis rates. The study suggested that the compound could serve as a lead for developing new anticancer therapies.

Q & A

Q. What are the optimal synthetic routes for N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide, and how can reaction conditions be standardized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Formation of the cyano intermediate : React 2,4-difluorobenzaldehyde with a cyanating agent (e.g., KCN or TMSCN) to yield the α-cyano intermediate.

Acetamide coupling : Use a coupling reagent (e.g., EDCI or DCC) to attach 2-(2-methoxyethoxy)acetic acid to the intermediate.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%) .
Critical Parameters : Temperature (70–80°C for condensation), solvent polarity (DMF for solubility), and stoichiometric control of the cyanating agent to avoid side products .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., difluorophenyl protons at δ 7.2–7.8 ppm, methoxyethoxy groups at δ 3.4–3.7 ppm) .
  • X-ray Crystallography : Resolve spatial arrangement, bond angles, and confirm stereochemistry (if applicable) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., C₁₃H₁₄F₂N₂O₃) with <5 ppm error .

Q. What are the standard protocols for assessing purity and stability in storage?

Methodological Answer:

  • HPLC Analysis : Use a C18 column (acetonitrile/water mobile phase) to quantify impurities (<0.5%) and detect degradation products .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor via TLC or HPLC for hydrolytic decomposition of the cyano or acetamide groups .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., enzyme inhibition vs. activation) be resolved?

Methodological Answer:

  • Dose-Response Studies : Test across a wide concentration range (nM to mM) to identify biphasic effects .
  • Target-Specific Assays : Use isoform-selective enzymes (e.g., CYP450 subtypes) to rule off-target interactions .
  • Structural Dynamics : Perform molecular docking simulations (AutoDock Vina) to analyze binding poses and compare with contradictory experimental data .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Prodrug Design : Modify the methoxyethoxy group with ester linkages to enhance oral bioavailability .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., cytochrome-mediated oxidation of the cyano group) .
  • LogP Adjustment : Introduce hydrophilic substituents (e.g., hydroxyl groups) to reduce LogP from ~2.5 to <2.0, improving aqueous solubility .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

Methodological Answer:

  • QSAR (Quantitative Structure-Activity Relationship) : Train models on analogs (e.g., fluorophenyl or cyano-substituted acetamides) to predict bioactivity .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences for substituent modifications (e.g., replacing fluorine with chlorine) .
  • ADMET Prediction : Use SwissADME or ADMETlab to prioritize derivatives with favorable toxicity and absorption profiles .

Experimental Design for Mechanistic Studies

Q. What in vitro assays are suitable for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Fluorescence Polarization : Measure binding affinity to target proteins (e.g., kinases or GPCRs) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein denaturation shifts .
  • Patch-Clamp Electrophysiology : Assess ion channel modulation (e.g., GABAₐ receptors) if anticonvulsant activity is hypothesized .

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Panel Testing : Screen against diverse cell lines (e.g., NCI-60) to identify lineage-specific sensitivities .
  • ROS (Reactive Oxygen Species) Detection : Use DCFDA probes to determine if cytotoxicity is oxidative stress-dependent .
  • Caspase Activation Assays : Differentiate apoptosis from necrosis via caspase-3/7 activity measurements .

Data Contradiction Analysis

Q. How to interpret inconsistent results in solubility studies (e.g., DMSO vs. aqueous buffers)?

Methodological Answer:

  • Solvent Polarity Effects : Test solubility in co-solvents (e.g., PEG-400/water mixtures) to mimic physiological conditions .
  • Aggregation Screening : Use dynamic light scattering (DLS) to detect nanoaggregates that may falsely reduce apparent solubility .
  • pH-Dependent Solubility : Titrate from pH 2–8 (simulating GI tract to plasma) to identify optimal formulation conditions .

Q. What experimental controls are critical when evaluating enzyme inhibition artifacts?

Methodological Answer:

  • Negative Controls : Include assays with heat-inactivated enzymes to rule out non-specific binding .
  • Substrate Competition : Test inhibition at varying substrate concentrations to distinguish competitive vs. allosteric effects .
  • Pre-incubation Time Courses : Determine if inhibition is time-dependent (suggestive of covalent binding) .

Synthesis and Scale-Up Challenges

Q. How to mitigate yield loss during scale-up of the cyano intermediate?

Methodological Answer:

  • Flow Chemistry : Optimize residence time and mixing efficiency to prevent cyanide decomposition .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust reagent feed rates .
  • Workup Optimization : Replace aqueous quenches with solid-phase extraction (SPE) to minimize hydrolysis .

Q. What green chemistry principles apply to reducing waste in the synthesis?

Methodological Answer:

  • Solvent Selection : Replace DMF with Cyrene (dihydrolevoglucosenone) for safer and biodegradable alternatives .
  • Catalytic Recycling : Immobilize coupling reagents (e.g., polymer-supported EDCI) to reduce stoichiometric waste .
  • Atom Economy : Redesign steps to utilize one-pot reactions (e.g., tandem cyanidation-acylation) .

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